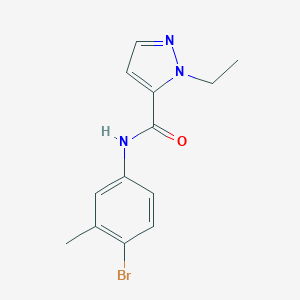![molecular formula C23H34N4O B280503 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as BPH-715, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by interacting with various cellular targets. In cancer cells, this compound has been reported to induce apoptosis by activating the caspase cascade and by inhibiting the expression of anti-apoptotic proteins. In inflammatory cells, this compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and suppress the activity of certain enzymes. In vivo studies have shown that this compound can reduce the size of tumors and inhibit the growth of cancer cells in animal models. This compound has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Further studies are needed to determine its toxicity, pharmacokinetics, and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. In the field of cancer research, this compound can be studied for its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and toxicity in animal models. In the field of inflammation research, this compound can be studied for its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in animal models of inflammation. This compound can also be studied for its potential as an antioxidant agent. Further studies are needed to determine its ability to scavenge free radicals and to protect cells from oxidative stress.
Métodos De Síntesis
The synthesis of 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with hydrazine hydrate and 2,6-ditert-butyl-4-formylphenol in the presence of a catalyst. The reaction yields this compound as a yellow solid with a melting point of 245-247°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, this compound has been found to possess anticancer properties by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of cancer cells by suppressing the activity of certain enzymes. In the field of inflammation research, this compound has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been reported to reduce the production of reactive oxygen species (ROS) and to scavenge free radicals.
Propiedades
Fórmula molecular |
C23H34N4O |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H34N4O/c1-8-9-10-17-11-12-24-21(26-17)27-25-15-16-13-18(22(2,3)4)20(28)19(14-16)23(5,6)7/h11-15,25H,8-10H2,1-7H3,(H,24,26,27) |
Clave InChI |
TVZSTOYTYCUNGE-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES |
CCCCC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CCCCC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)


![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)
